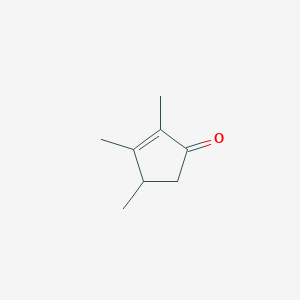

2,3,4-Trimethylcyclopent-2-en-1-one

Description

Contextualization within Cyclopentenone Chemistry

Cyclopentenones are versatile building blocks in organic synthesis due to the diverse reactivity of their enone motif. acs.org This functionality allows for a wide range of chemical transformations, making them key intermediates in the synthesis of complex molecules, including natural products and biologically active compounds. acs.org The cyclopentenone core is present in numerous natural products, highlighting its significance.

The chemistry of cyclopentenones is rich and varied, with several established methods for their synthesis. These include:

Pauson-Khand Reaction: A powerful method for constructing cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically catalyzed by a transition metal complex like dicobalt octacarbonyl. libretexts.orgnrochemistry.comjk-sci.com This reaction is highly regioselective, with the larger alkyne substituent generally ending up adjacent to the carbonyl group. nrochemistry.comjk-sci.com

Nazarov Cyclization: This reaction involves the acid-catalyzed electrocyclic ring closure of divinyl ketones to form cyclopentenones. organic-chemistry.orgwikipedia.orgnrochemistry.com Modern variations of this reaction have been developed to improve its efficiency and stereoselectivity. nih.gov

Intramolecular Aldol (B89426) Condensation: This method utilizes the internal cyclization of a dicarbonyl compound, such as a 1,4-diketone, to form the five-membered ring of the cyclopentenone. researchgate.netyoutube.comlibretexts.org The reaction is often base-catalyzed and proceeds through the formation of an enolate intermediate. youtube.com

Robinson Annulation: While primarily known for forming six-membered rings, variations of this reaction can be adapted for the synthesis of fused cyclopentenone systems. wikipedia.orglibretexts.orglibretexts.org

The introduction of methyl groups at the 2, 3, and 4 positions of the cyclopentenone ring, as in 2,3,4-trimethylcyclopent-2-en-1-one , influences the molecule's steric and electronic properties, which in turn affects its reactivity and potential applications.

Overview of Research Trajectories and Significance in Chemical Synthesis

Research interest in This compound and other substituted cyclopentenones stems from their utility as synthetic intermediates. The strategic placement of substituents on the cyclopentenone ring can be a key design element in the total synthesis of complex natural products.

A notable synthetic approach to substituted cyclopentenones, including trimethylated derivatives, is detailed in a patent describing a one-step process. This method involves the reaction of a substituted enone with an aldehyde in the presence of a titanium-based catalytic system. google.com For instance, the synthesis of 3-phenyl-2,4,5-trimethyl-2-cyclopenten-1-one has been reported using this methodology, with spectroscopic data provided for the product. google.com

Furthermore, This compound has been identified as a naturally occurring volatile compound in the essential oil of Jatropha ribifolia. thegoodscentscompany.com This discovery points to potential applications in the flavor and fragrance industry, although its use in this area is currently for experimental and research purposes only. thegoodscentscompany.com The presence of this compound in a natural source also provides a basis for exploring its biosynthetic pathways and potential biological activities.

The study of such substituted cyclopentenones contributes to the broader understanding of ring-forming reactions and the development of new synthetic strategies. The ability to selectively introduce multiple substituents onto the cyclopentenone core is a significant challenge and an active area of research in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trimethylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-5-4-8(9)7(3)6(5)2/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQNTXCURBPBOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021686 | |

| Record name | 2,3,4-Trimethylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28790-86-5, 86368-24-3 | |

| Record name | 2-Cyclopenten-1-one, 2,3,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028790865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentenone, trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086368243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trimethylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,4 Trimethylcyclopent 2 En 1 One

Established Synthetic Routes to 2,3,4-Trimethylcyclopent-2-en-1-one

The construction of the this compound framework can be achieved through several foundational synthetic strategies. These methods typically involve the formation of the five-membered ring from acyclic precursors.

Cyclization Reactions of Precursor Alkenes and Carbonyl Compounds

One of the foremost strategies for synthesizing cyclopentenones is through the acid-catalyzed cyclization of divinyl ketones, a process known as the Nazarov cyclization. organic-chemistry.orgwikipedia.orgorganicreactions.org For the synthesis of this compound, a specifically substituted divinyl ketone precursor is required. The reaction proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation intermediate. wikipedia.org

The general mechanism for the Nazarov cyclization is outlined below:

Activation of the divinyl ketone by a Lewis acid or protic acid.

Formation of a pentadienyl cation.

A 4π conrotatory electrocyclic ring closure to form a cyclopentenyl cation. organic-chemistry.org

Elimination of a proton to yield the cyclopentenone ring.

To synthesize this compound, a potential precursor would be 3,4-dimethyl-hepta-3,5-dien-2-one. The acid-catalyzed cyclization of this precursor would theoretically lead to the desired product. The regioselectivity of the final double bond placement is a critical aspect of this reaction. organic-chemistry.org

Another powerful cyclization method is the Pauson-Khand reaction, which involves a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex. wikipedia.orgnih.govthieme-connect.de To obtain this compound via this route, one could envision the reaction between 2-butyne, propene, and carbon monoxide. However, controlling the regioselectivity of such intermolecular reactions can be challenging. wikipedia.org The intramolecular version of the Pauson-Khand reaction often provides better control and is widely used in the synthesis of complex molecules. nih.gov

| Cyclization Reaction | Precursors | Key Features |

| Nazarov Cyclization | Divinyl Ketones | Acid-catalyzed, 4π-electrocyclization |

| Pauson-Khand Reaction | Alkyne, Alkene, Carbon Monoxide | Metal-mediated, [2+2+1] cycloaddition |

Condensation Strategies Employing Dienones or Aldehydes

Aldol (B89426) condensation reactions represent a classic and effective method for forming carbon-carbon bonds and cyclic systems. The intramolecular aldol condensation of a suitably substituted diketone is a common strategy for the synthesis of cyclopentenones. bohrium.comresearchgate.netlibretexts.org For this compound, a plausible precursor would be 3,4,5-trimethylheptane-2,6-dione. Treatment of this diketone with a base would generate an enolate that could then attack the second ketone intramolecularly to form a five-membered ring, which upon dehydration would yield the target cyclopentenone. The formation of five- and six-membered rings is generally favored in these reactions. libretexts.orgchemistrysteps.com

An alternative approach involves the intermolecular condensation of an enone with an aldehyde. A patented process describes the synthesis of substituted 2-cyclopenten-1-ones through the reaction of a substituted enone with an aldehyde in the presence of a titanium-based catalytic system. google.com For instance, the synthesis of 3-phenyl-2,4,5-trimethyl-2-cyclopenten-1-one is reported, suggesting a similar strategy could be employed for this compound by reacting an appropriate enone and aldehyde. google.com

Multi-Step Synthesis Approaches for this compound Analogues

The synthesis of analogues of this compound often requires multi-step sequences that allow for the introduction of various substituents and control of stereochemistry. For example, the synthesis of chiral cyclopentenones can be achieved through the functionalization of chiral building blocks. acs.org A multi-step approach might involve:

Initial construction of a simpler cyclopentenone core.

Sequential introduction of methyl groups via alkylation reactions.

Functional group interconversions to achieve the final target structure.

Advanced Synthetic Strategies for this compound and its Stereoisomers

The presence of a stereocenter at the C4 position of this compound means that it can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound requires the use of advanced stereoselective methods.

Stereoselective Synthesis via Chiral Auxiliaries and Catalysis

Asymmetric synthesis is a powerful tool for obtaining chiral molecules. nih.govnih.gov One common strategy involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For example, a chiral auxiliary could be attached to a precursor of the cyclopentenone to control the diastereoselectivity of the ring-forming step. acs.org

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of a chiral product, is another highly efficient method. nih.gov This can be applied to various reactions in the synthetic sequence, including conjugate additions to form a substituted cyclopentanone (B42830) precursor with high enantioselectivity. nih.gov

For the synthesis of a specific enantiomer of this compound, one could envisage a strategy that involves the enantioselective reduction of a prochiral precursor. The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of ketones to alcohols using a chiral oxazaborolidine catalyst. bohrium.comacs.org

A potential synthetic route could involve the preparation of a precursor such as 2,3-dimethyl-4-methylenecyclopent-2-en-1-one. The exocyclic double bond could then be enantioselectively reduced to introduce the chiral center at the C4 position. However, a more common application of the CBS reduction would be to reduce a different ketone precursor to a chiral alcohol, which is then carried forward to the target molecule. For example, if a precursor ketone could be synthesized that, upon reduction, yields an alcohol that can be converted to (4S)- or (4R)-2,3,4-trimethylcyclopent-2-en-1-one, the CBS reduction would be an excellent choice for establishing the key stereocenter with high enantiomeric excess.

The CBS reduction generally exhibits high enantioselectivity and predictability, making it a valuable tool in asymmetric synthesis. bohrium.comacs.org The reaction is typically carried out under anhydrous conditions and at low temperatures to maximize stereoselectivity. bohrium.comacs.org

| Stereoselective Strategy | Description | Key Reagents/Features |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | Removable chiral group, diastereoselective reactions. |

| Asymmetric Catalysis | A chiral catalyst generates a chiral product from a prochiral substrate. | Chiral ligands, metal complexes, organocatalysts. |

| Corey-Bakshi-Shibata (CBS) Reduction | Enantioselective reduction of a prochiral ketone to a chiral alcohol. | Chiral oxazaborolidine catalyst, borane (B79455) reducing agent. |

Diastereoselective Approaches to Cyclopentenone Scaffolds

The controlled synthesis of stereocenters on a cyclopentenone ring is a significant challenge in organic synthesis. Diastereoselective approaches are crucial for creating specific isomers of substituted cyclopentenones like this compound. One powerful strategy involves the functionalization of a pre-existing cyclopentenone core. For instance, an aza-Michael reaction using aniline (B41778) nucleophiles on a cyclopentenone can proceed with high diastereoselectivity. This selectivity is often directed by hydrogen bonding between a directing group, such as a tertiary alcohol, and the incoming nucleophile, which guides the approach of the reactant to a specific face of the ring. worktribe.com

Another key strategy is the use of chiral auxiliaries. For example, menthol (B31143) can be used as a chiral auxiliary to obtain separable diastereomers of a cyclopentenone intermediate. acs.org The process involves the condensation of a 1,3-cyclopentadienone with menthol, followed by isopropylation, leading to a mixture of epimers that can be separated. Subsequent methylation can then yield a desired enantiomerically enriched cyclopentenone. acs.org

Enzymatic resolutions also represent a valuable method for achieving diastereoselectivity. Lipases are commonly used for the kinetic resolution of racemic hydroxylated cyclopentenones, which are versatile precursors for more complex molecules. acs.org These enzymatic methods are valued for their high enantioselectivity and mild reaction conditions. acs.org

Furthermore, cascade reactions can be employed to construct highly substituted cyclopentenone systems with excellent diastereoselectivity. acs.org These one-pot sequences, often involving multiple bond-forming events, can efficiently generate molecular complexity from simple starting materials. acs.org

Rearrangement Reactions in the Construction of the this compound Core

Rearrangement reactions offer powerful and often elegant routes to complex cyclic systems by reordering the carbon skeleton of a precursor molecule.

Epoxy Ketone Rearrangements

The rearrangement of α,β-epoxy ketones is a known method for inducing ring contraction or other skeletal reorganizations. acs.org Photochemical rearrangements of epoxy ketones can proceed from an excited state, leading to the migration of a β-substituent. datapdf.com The migratory aptitude of these substituents follows a general trend, with groups like benzyl (B1604629) and benzhydryl migrating more readily than alkyl groups or hydrogen. datapdf.com This type of rearrangement can be used to form strained ring systems. datapdf.com While not explicitly documented for this compound, one could envision a scenario where a suitably substituted epoxy cyclohexanone (B45756) undergoes a rearrangement to form the target cyclopentenone ring system. The specific substitution pattern on the starting epoxide would be critical to direct the desired bond migration and achieve the correct trimethyl substitution pattern on the resulting cyclopentenone.

Favorskii-Type Rearrangements for Cyclic Ketone Formation

The Favorskii rearrangement is a well-established method for the ring contraction of cyclic α-halo ketones in the presence of a base. wikipedia.orgddugu.ac.in The reaction mechanism is generally understood to proceed through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. wikipedia.org This rearrangement is a powerful tool for converting six-membered rings into five-membered rings, which is a relevant transformation for the synthesis of cyclopentenone derivatives. wikipedia.orgddugu.ac.in

For example, an appropriately substituted α-chlorocyclohexanone could, in principle, undergo a Favorskii rearrangement to yield a trimethylcyclopentane carboxylic acid derivative. This carboxylic acid could then serve as a precursor to this compound through subsequent functional group manipulations, such as conversion to a ketone and then introduction of the double bond. A variation known as the quasi-Favorskii rearrangement can also be used to synthesize highly substituted cyclopropanes from α,α-dichlorocyclobutanols, which could potentially serve as intermediates in more complex synthetic routes. nih.gov

Table 1: Overview of Rearrangement Reactions

| Rearrangement Type | Starting Material (General) | Product (General) | Relevance to Cyclopentenone Synthesis |

|---|---|---|---|

| Epoxy Ketone Rearrangement | Substituted Epoxy Ketone | Rearranged Ketone (e.g., ring-contracted) | Potential for forming the cyclopentane (B165970) ring from a larger ring. |

Key Starting Materials and Intermediates for this compound Synthesis

The choice of starting materials and the strategic use of key intermediates are fundamental to the successful synthesis of the target molecule.

Utilization of Phosphonic Acid Dimethyl Esters

Phosphonic acid esters are versatile reagents in organic synthesis, most notably in the Horner-Wadsworth-Emmons (HWE) reaction to form alkenes. While direct application to the synthesis of this compound is not extensively documented in general reviews, their utility can be inferred. For instance, a phosphonate-containing fragment could be used to construct a portion of the carbon skeleton. The Michaelis-Arbuzov reaction is a common method for preparing phosphonate (B1237965) esters from alkyl halides and trialkyl phosphites. researchgate.net These phosphonates can then undergo various transformations.

A plausible, though speculative, route could involve an intramolecular HWE reaction of a keto-phosphonate precursor to form the cyclopentenone ring. The synthesis of such a precursor would require careful planning to incorporate the necessary methyl groups at the desired positions. The synthesis of phosphonic acids and their esters is well-established, with methods available for selective esterification and dealkylation to provide the desired reactivity. google.comnih.govnih.gov

Role of Alpha,Beta-Dimethyl-Beta'-Alkyl Alpha,Alpha'-Dienones

A direct and effective method for synthesizing substituted cyclopentenones involves the reaction of an enone with an aldehyde. A specific process has been patented for the one-step synthesis of substituted 2-cyclopenten-1-ones, including a compound identified as a trans/cis mixture of this compound. google.com This process involves reacting an enone, specifically an alpha,beta-dimethyl-beta'-alkyl alpha,alpha'-dienone, with an aldehyde in the presence of a titanium-based catalytic system. google.com

In a specific example provided in the patent, the reaction of 3-methyl-3-penten-2-one (B7765926) with acetaldehyde (B116499), catalyzed by a titanium complex, yields this compound. google.com This reaction provides a direct route to the target molecule, demonstrating the utility of dienones as key precursors. The process is notable for its ability to construct the five-membered ring and install the required substituents in a single step. google.com

Table 2: Key Starting Materials and Intermediates

| Compound Name | Role in Synthesis |

|---|---|

| Phosphonic Acid Dimethyl Ester | Potential precursor for Horner-Wadsworth-Emmons type cyclization. |

| Alpha,Beta-Dimethyl-Beta'-Alkyl Alpha,Alpha'-Dienone | Key starting material in a patented one-step synthesis of the target molecule. |

| 3-Methyl-3-penten-2-one | Specific enone used in the patented synthesis. google.com |

Derivatives of Campholenic Aldehyde and Alpha-Pinene

The synthesis of substituted cyclopentenones, such as this compound, can be approached through the transformation of naturally occurring terpenes like α-pinene. One documented method involves the utilization of 1,3,3-trimethyl-2-vinyl-1-cyclohexene, a derivative obtainable from α-pinene. This vinylcyclohexene (B1617736) can undergo a Lewis acid-catalyzed [4+2] cycloaddition reaction with chromones. This specific reaction provides a pathway to analogues of the puupehenone group of marine diterpenoids and kampanols, showcasing a synthetic route that builds upon a pinene-derived framework. researchgate.net

1-Alkenylcyclopropanol Derivatives in Ring Expansion Reactions

Ring expansion reactions of cyclopropane (B1198618) derivatives serve as a powerful tool in the synthesis of five-membered rings. Specifically, 1-alkenylcyclopropanol derivatives can be employed to generate cyclopentenones. The underlying mechanism often involves the generation of a nickel homoenolate from the cyclopropanol (B106826) through a β-carbon elimination. This intermediate subsequently leads to a 1,4-diketone, which then undergoes an intramolecular aldol condensation to form the final cyclopentenone product. organic-chemistry.org This strategy highlights the utility of strained ring systems as precursors for constructing more complex cyclic structures.

Catalytic Systems and Reagents in the Synthesis of this compound

The successful synthesis of this compound and related cyclopentenones is highly dependent on the selection of appropriate catalysts and reagents. These chemical tools facilitate specific bond formations and rearrangements, often with high selectivity.

Lewis Acid Catalysis (e.g., BF3·Et2O, Zinc Bromide)

Lewis acids are frequently employed to activate substrates and promote key transformations in organic synthesis. For instance, zinc bromide has been utilized in the palladium-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide to produce cyclopropyl (B3062369) arenes. organic-chemistry.org In the context of cyclopentenone synthesis, Lewis acids can activate unsaturated systems, facilitating cycloaddition reactions. rsc.org For example, the combination of a Lewis acid with a chiral Brønsted acid can cooperatively catalyze a highly enantioselective silicon-directed Nazarov cyclization to form cyclopentenones. organic-chemistry.org Furthermore, Lewis acids like aluminum triflate have been shown to catalyze the formal [4+2] cycloaddition of bicyclobutane ketones with silyl (B83357) dienol ethers, leading to bicyclic systems. rsc.org Dual-catalyst systems, such as the combination of 3,4,5-trimethylphenol (B1220615) and a Lewis acid, have been developed for cascade ring-opening and cyclization of donor-acceptor cyclopropanes. nih.gov

Metal-Mediated Transformations (e.g., Ruthenium-Phosphine Complexes, Palladium Catalysis)

Transition metal catalysis offers a versatile platform for the synthesis of complex organic molecules. Ruthenium-phosphine complexes, such as TpRuPPh₃(CH₃CN)₂PF₆, have been used to catalyze the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives to form indanone products. organic-chemistry.org Palladium catalysis is also a cornerstone in modern synthetic chemistry. Allyl-palladium catalysis, for example, enables the one-step α,β-dehydrogenation of ketones via their zinc enolates, providing a direct route to enones. organic-chemistry.org

Table 1: Examples of Metal-Mediated Transformations in Cyclopentenone Synthesis

| Catalyst/Reagent | Transformation | Product Type |

| TpRuPPh₃(CH₃CN)₂PF₆ | Cyclization of 2-alkyl-1-ethynylbenzene derivatives | 1-Indanone products |

| Allyl-palladium | α,β-dehydrogenation of ketones | Cycloalkenones |

Base-Induced Reactions (e.g., K2CO3, NaOH)

Bases play a crucial role in many synthetic sequences leading to cyclopentenones. They can be used to promote intramolecular aldol condensations, a key step in ring closure. For example, the reaction of (Z)-1,4-diketones with nitroalkanes in the presence of DBU (a non-nucleophilic base) yields 4-alkylidenecyclopent-2-en-1-ones. organic-chemistry.org In other contexts, bases like potassium hydroxide (B78521) are used in saponification or elimination steps that are part of a larger synthetic strategy. baranlab.org

Complex Hydride Reductions (e.g., Sodium Borohydride)

Complex hydrides are primarily known as reducing agents. While not directly forming the cyclopentenone ring, they are essential for the synthesis of key intermediates. For instance, in the synthesis of chiral cyclopentenones, an asymmetric reduction of a precursor like 4-cyclopentene-1,3-dione (B1198131) can be achieved using a chiral hydride reagent such as BINAL-H. orgsyn.org This step is critical for establishing the stereochemistry of the final product. These reducing agents can convert ketones and aldehydes to alcohols, which can then be further manipulated in subsequent synthetic steps. nih.gov

Oxidizing Agents in Synthetic Steps (e.g., m-CPBA, H2O2, PCC)

The synthesis of α,β-unsaturated ketones such as this compound often involves a critical oxidation step. The choice of the oxidizing agent is paramount and depends on the specific precursor and the desired transformation. Key oxidizing agents, including Pyridinium Chlorochromate (PCC), meta-Chloroperoxybenzoic acid (m-CPBA), and Hydrogen Peroxide (H₂O₂), offer distinct advantages and are employed in specific, well-established synthetic reactions.

Pyridinium Chlorochromate (PCC)

PCC is a mild and selective oxidizing agent, particularly effective for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. libretexts.org A significant advantage of PCC is that the oxidation of primary alcohols stops at the aldehyde stage without proceeding to the carboxylic acid, especially when water is absent from the reaction medium. youtube.com

In the context of synthesizing substituted cyclopentenones, PCC's most relevant application is the Babler oxidation . This reaction facilitates the oxidative transposition of tertiary allylic alcohols to α,β-unsaturated ketones (enones). youtube.comwikipedia.org The process is initiated by the reaction of the tertiary allylic alcohol with PCC to form a chromate (B82759) ester. This intermediate then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by oxidation, to yield the final enone product. wikipedia.org This method is highly effective for producing enones with high yields, typically over 75%. wikipedia.org The reaction is generally conducted in solvents like dichloromethane (B109758) (DCM) under simple, anhydrous conditions. wikipedia.org

For the synthesis of this compound, a plausible precursor would be a corresponding tertiary allylic alcohol, which could be oxidized via the Babler oxidation mechanism using PCC.

Table 1: Characteristics of PCC in Alcohol Oxidation

| Feature | Description | Reference(s) |

|---|---|---|

| Reagent Type | Mild, selective oxidant | libretexts.org |

| Primary Reaction | Oxidation of 1° alcohols to aldehydes, 2° alcohols to ketones | libretexts.orgyoutube.com |

| Key Named Reaction | Babler Oxidation (Tertiary allylic alcohols to enones) | youtube.comwikipedia.orgslideshare.net |

| Mechanism | Formation of a chromate ester, researchgate.netresearchgate.net-sigmatropic shift, oxidation | wikipedia.org |

| Advantages | High selectivity, avoids over-oxidation, operationally simple | youtube.comwikipedia.org |

| Common Solvent | Dichloromethane (CH₂Cl₂) | wikipedia.org |

meta-Chloroperoxybenzoic acid (m-CPBA)

m-CPBA is a widely used, strong, and relatively stable peroxy acid in organic synthesis. wikipedia.org It is a versatile oxidizing agent capable of performing several key transformations. wikipedia.orgchemicalbook.com While commercially available as a stabilized mixture (often <72% purity), it can be purified for reactions requiring precise stoichiometry. wikipedia.org

The primary applications of m-CPBA relevant to cyclopentenone synthesis include:

Prilezhaev Reaction : The epoxidation of alkenes. The mechanism is concerted, meaning the stereochemistry of the starting alkene is preserved in the resulting epoxide. wikipedia.org A trimethylated cyclopentene (B43876) precursor could be epoxidized and then rearranged to form the desired ketone.

Rubottom Oxidation : This reaction involves the oxidation of silyl enol ethers to produce α-hydroxy ketones after desilylation. wikipedia.orgchemicalbook.com A silyl enol ether derived from a trimethylcyclopentanone could be oxidized with m-CPBA to introduce a hydroxyl group, which could then be further manipulated.

Baeyer-Villiger Oxidation : This involves the conversion of ketones into esters or lactones. researchgate.netwikipedia.org While not directly forming the target enone, it is a characteristic reaction of m-CPBA with cyclic ketones.

For synthesizing this compound, a strategy could involve the Rubottom oxidation of a precursor silyl enol ether. chemicalbook.com

Table 2: Key Applications of m-CPBA

| Reaction | Substrate | Product | Reference(s) |

|---|---|---|---|

| Prilezhaev Reaction | Alkene | Epoxide | wikipedia.org |

| Rubottom Oxidation | Silyl enol ether | α-Hydroxy ketone | wikipedia.orgchemicalbook.com |

| Baeyer-Villiger Oxidation | Ketone | Ester / Lactone | researchgate.netwikipedia.org |

Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is known as an environmentally friendly or "green" oxidant because its only byproduct is water. mdpi.comorganic-chemistry.org By itself, H₂O₂ is a relatively weak oxidizing agent, but its reactivity can be significantly enhanced through the use of catalysts. mdpi.com

In synthetic pathways leading to cyclic ketones or their derivatives, H₂O₂ is often employed in:

Epoxidation of Alkenes : In the presence of suitable catalysts, H₂O₂ can efficiently epoxidize alkenes like cyclopentene. researchgate.net

Baeyer-Villiger Oxidation : Catalyzed by Brønsted or Lewis acids, H₂O₂ can oxidize cycloketones to their corresponding lactones. mdpi.com The acid catalyst activates either the hydrogen peroxide or the ketone's carbonyl group, facilitating the reaction. mdpi.com

Oxidation of Alcohols : With certain catalysts, H₂O₂ can oxidize secondary alcohols to ketones. organic-chemistry.org

While less specific than the Babler oxidation with PCC, a synthetic route using H₂O₂ could involve the catalyzed oxidation of a suitable precursor, such as a trimethylcyclopentene, to an epoxide, followed by subsequent rearrangement.

Table 3: Features of Hydrogen Peroxide as an Oxidant

| Feature | Description | Reference(s) |

|---|---|---|

| Reagent Type | "Green" oxidant | mdpi.comorganic-chemistry.org |

| Byproduct | Water (H₂O) | mdpi.com |

| Reactivity | Weak, often requires a catalyst (e.g., Lewis/Brønsted acids) | mdpi.com |

| Common Reactions | Epoxidation, Baeyer-Villiger oxidation, alcohol oxidation | mdpi.comorganic-chemistry.orgresearchgate.net |

Reactivity and Mechanistic Investigations of 2,3,4 Trimethylcyclopent 2 En 1 One

Fundamental Reaction Pathways of 2,3,4-Trimethylcyclopent-2-en-1-one

The reactivity of this compound is dominated by the α,β-unsaturated ketone moiety. This functional group provides two primary sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) of the conjugated double bond. The presence of three methyl groups significantly influences the steric and electronic properties of the molecule, often directing the course of reactions.

Oxidation Reactions

Specific literature on the oxidation of this compound is limited. However, the expected oxidation pathways would target the carbon-carbon double bond. A common reaction for enones is epoxidation, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). Given the electron-withdrawing nature of the adjacent carbonyl, the double bond is less nucleophilic than an isolated alkene, often requiring more forcing conditions. The facial selectivity of the epoxidation would be influenced by the methyl group at the C4 position, likely directing the incoming oxidant to the less sterically hindered face of the molecule.

Another potential oxidation is oxidative cleavage of the double bond, which could be achieved using strong oxidizing agents like ozone (O₃) followed by a workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions. This would break the cyclopentene (B43876) ring and lead to the formation of a dicarbonyl compound.

Addition Reactions on the Alpha,Beta-Unsaturated Ketone Moiety

Addition reactions are the most characteristic transformations for α,β-unsaturated ketones. The polarization of the conjugated system makes the β-carbon (C3) electrophilic, susceptible to attack by soft nucleophiles in a conjugate (1,4-addition) manner. Harder, more reactive nucleophiles may preferentially attack the carbonyl carbon in a direct (1,2-addition) fashion.

Organocopper reagents, such as Gilman reagents (lithium dialkylcuprates, R₂CuLi), are soft nucleophiles that are well-known to favor 1,4-conjugate addition to enones over 1,2-addition. wikipedia.orgucalgary.camasterorganicchemistry.comthieme-connect.de In contrast, more reactive organometallic reagents like Grignard or organolithium reagents tend to yield 1,2-addition products. ucalgary.calibretexts.org The reaction of this compound with an organocopper reagent is expected to proceed via nucleophilic attack at the C3 position. This forms a copper-containing intermediate which, upon protonation during aqueous workup, yields the corresponding 3,4-disubstituted cyclopentanone (B42830). The stereochemical outcome of the addition at C3 would be influenced by the existing stereocenter at C4.

Table 1: Predicted Products from Conjugate Addition of Organocopper Reagents

| Organocopper Reagent | Nucleophilic Group (R) | Predicted Major Product |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | Methyl | 2,3,3,4-Tetramethylcyclopentan-1-one |

| Lithium diphenylcuprate ((C₆H₅)₂CuLi) | Phenyl | 3-Phenyl-2,3,4-trimethylcyclopentan-1-one |

| Lithium divinylcuprate ((CH₂=CH)₂CuLi) | Vinyl | 2,3,4-Trimethyl-3-vinylcyclopentan-1-one |

The Michael reaction is a classic conjugate addition of a stabilized carbanion (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org Silyl (B83357) enol ethers can act as effective Michael donors when activated by a Lewis acid, in a process known as the Mukaiyama-Michael reaction.

For this compound, reaction with a silyl enol ether, such as the trimethylsilyl (B98337) enol ether of acetone, in the presence of a Lewis acid like titanium tetrachloride (TiCl₄), would be expected to result in the formation of a new carbon-carbon bond at the C3 position. wikipedia.org The reaction proceeds through the attack of the silyl enol ether's double bond onto the β-carbon of the cyclopentenone, generating a new enolate intermediate which is subsequently protonated or trapped to give the 1,5-dicarbonyl adduct. The steric hindrance from the three methyl groups on the cyclopentenone ring could potentially lower the reaction rate and influence the diastereoselectivity of the product.

Table 2: Illustrative Mukaiyama-Michael Reaction

| Michael Acceptor | Michael Donor (Silyl Enol Ether) | Lewis Acid Catalyst | Expected Adduct Structure |

| This compound | 2-(Trimethylsilyloxy)propene | TiCl₄ | 3-(2-Oxopropyl)-2,3,4-trimethylcyclopentan-1-one |

| This compound | 1-Phenyl-1-(trimethylsilyloxy)ethene | Sc(OTf)₃ | 3-(2-Oxo-2-phenylethyl)-2,3,4-trimethylcyclopentan-1-one |

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.orglibretexts.org Enones, such as this compound, can function as dienophiles due to their electron-deficient double bond. However, simple cyclopentenones are known to be relatively unreactive dienophiles under thermal conditions, often requiring high temperatures or the use of a Lewis acid catalyst to enhance their reactivity. wikipedia.org

The presence of electron-donating methyl groups on the double bond of this compound would further decrease its dienophilic reactivity compared to the parent cyclopentenone. libretexts.org Nevertheless, cycloaddition with highly reactive dienes like cyclopentadiene (B3395910) or electron-rich dienes such as 2,3-dimethyl-1,3-butadiene, particularly under Lewis acid catalysis, would be expected to yield bicyclic adducts. For instance, studies on the similar 2-carbomethoxy-4,4-dimethyl-2-cyclopenten-1-one have shown it to be an effective dienophile with various dienes under Lewis acid or thermal conditions.

Table 3: Predicted Diels-Alder Adducts

| Diene | Dienophile | Conditions | Predicted Product Type |

| 1,3-Butadiene | This compound | Lewis Acid (e.g., AlCl₃), Heat | Substituted bicyclo[4.3.0]nonenone |

| Cyclopentadiene | This compound | Heat | Substituted tricyclic system |

| Isoprene | This compound | Lewis Acid (e.g., AlCl₃), Heat | Regioisomeric substituted bicyclo[4.3.0]nonenones |

Phosphoniosilylation is a specialized reaction involving the addition of a silyl phosphine (B1218219) reagent across a double or triple bond. While specific studies on the phosphoniosilylation of this compound are not found in the surveyed literature, the general mechanism involves the addition of a silylphosphine, such as Ph₂P-SiMe₃, to an activated alkene. For an α,β-unsaturated ketone, this addition would likely occur in a conjugate fashion.

The phosphorus atom would act as the nucleophile, attacking the β-carbon (C3) to generate a zwitterionic intermediate (an enolate with a phosphonium (B103445) group). The silyl group would then migrate to the enolate oxygen. The resulting product would be a β-phosphonio silyl enol ether. The reaction is highly dependent on the specific reagents and conditions used, and the steric hindrance of the polysubstituted cyclopentenone ring would be a significant factor in its feasibility.

Rearrangements and Named Reactions Involving this compound

The reactivity of this compound and its precursors is notably characterized by their participation in various rearrangement and named reactions, particularly under acidic conditions. These transformations are fundamental in the synthesis of complex cyclic and spirocyclic molecules.

Nazarov Cyclization of Dienone Esters

The Nazarov cyclization is a key acid-catalyzed reaction that converts divinyl ketones into cyclopentenones through a 4π conrotatory electrocyclization. mdpi.com While this compound is a product of such cyclizations, the reaction often proceeds through related dienone precursors. The core of this reaction involves the formation of a pentadienyl cation upon treatment with a Lewis or Brønsted acid, which then undergoes cyclization. mdpi.comnih.gov

Interrupted Nazarov reactions, where a nucleophile traps the oxyallyl cation intermediate, have expanded the synthetic utility of this process, allowing for the stereoselective construction of polycyclic systems. researchgate.net The efficiency and outcome of the Nazarov cyclization can be influenced by the choice of catalyst, with transition metals and organocatalysts being employed to promote the reaction. mdpi.com

Mechanistic investigations into the Nazarov cyclization have revealed the potential for subsequent rearrangements of the oxyallyl cation intermediate. Instead of simple proton loss to yield the cyclopentenone, the intermediate can undergo Wagner-Meerwein shifts. nih.gov These shifts are a class of carbocation 1,2-rearrangements where an alkyl, aryl, or hydride group migrates to an adjacent carbon. wikipedia.org

Studies have shown that after the initial 4π electrocyclization, the oxyallyl cation can follow two main pathways: elimination of a proton to form the expected Nazarov product, or a ring contraction to generate a tertiary carbocation. This tertiary carbocation can then undergo further nih.govrsc.org-hydride or carbon migrations. nih.gov The selectivity between these pathways is dependent on factors such as catalyst loading and the nature of the counterion. nih.gov

Detailed mechanistic studies, including those using deuterated dienones and computational methods like DFT, have been instrumental in understanding these complex reaction cascades. nih.gov These investigations have elucidated the stereospecific nature of the sequential Wagner-Meerwein shifts, which proceed via suprafacial nih.govrsc.org-shifts. nih.govnih.gov The migratory aptitude of the substituents and steric factors play a crucial role in determining the chemoselectivity of these rearrangements. nih.gov

Table 1: Mechanistic Aspects of Nazarov Cyclization and Subsequent Rearrangements

| Mechanistic Feature | Description | Key Influencing Factors |

| Initial Step | Lewis or Brønsted acid-promoted formation of a pentadienyl cation from a divinyl ketone. mdpi.comnih.gov | Nature of the acid catalyst. |

| Core Reaction | 4π conrotatory electrocyclization of the pentadienyl cation to form an oxyallyl cation intermediate. nih.govnih.gov | Orbital symmetry. |

| Product Formation Pathway 1 | Elimination of a proton from the oxyallyl cation to yield the cyclopentenone product (standard Nazarov cyclization). nih.gov | Reaction conditions. |

| Product Formation Pathway 2 | Wagner-Meerwein rearrangements of the oxyallyl cation. This can involve ring contraction followed by nih.govrsc.org-hydride or carbon shifts. nih.gov | Catalyst loading, counterion, substrate substitution pattern. nih.gov |

| Stereochemistry | The electrocyclization and subsequent Wagner-Meerwein shifts are stereospecific. nih.govnih.gov | Suprafacial migration of the shifting group. nih.gov |

Acid-Catalyzed Cyclization Processes

Beyond the Nazarov cyclization, this compound and related structures are involved in other acid-catalyzed cyclization processes. These reactions are crucial for the synthesis of various carbocyclic frameworks. For instance, acid-catalyzed cyclization of specific dienones can lead to the formation of d-annulated pentacyclic steroids through a regioselective interrupted Nazarov cyclization with chloride ion trapping. researchgate.net These processes often exhibit high diastereoselectivity, yielding a single diastereomer. researchgate.net

Role of this compound as a Chemical Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including saturated cyclic compounds and as a transient species in certain aromatization pathways.

Production of Cyclic Saturated Compounds

The carbon skeleton of this compound is a foundational block for the synthesis of various saturated cyclopentane (B165970) derivatives. While direct catalytic hydrogenation of this specific enone is not extensively detailed in the provided context, the general reactivity of cyclopentenones suggests that this transformation is a standard method for accessing the corresponding saturated cyclopentanones. Furthermore, its derivatives are utilized in the synthesis of larger molecules with saturated cyclic components. For example, compounds like 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol (B1595226) and 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenal contain the trimethylcyclopentenyl core, which can be subsequently modified to produce a variety of saturated cyclic structures. fragranceconservatory.comthegoodscentscompany.com

Intermediacy in Aromatization Mechanisms (e.g., Coupling of Methanol (B129727) and Carbon Monoxide)

While direct evidence for the involvement of this compound in the coupling of methanol and carbon monoxide is not explicitly provided, related cyclic intermediates are known to play a role in certain aromatization mechanisms. For instance, the aromatization of 1,2,4-cyclohexatriene (B14280417) derivatives, which are highly reactive intermediates, typically proceeds through hydrogen atom migration to form a stable benzenoid product. mdpi.com It is conceivable that under specific catalytic conditions, cyclopentenone structures could be involved in pathways leading to aromatic compounds, potentially through ring-expansion or rearrangement cascades.

Formation of Methyl-2-Cyclopenten-1-one (MCPO) Species

General synthetic routes to substituted cyclopentenones include intramolecular aldol (B89426) condensations, Nazarov cyclizations, and Pauson-Khand reactions. For instance, the synthesis of 2,3,4,5-tetramethyl-2-cyclopenten-1-one has been achieved by reacting a starting ketone with acetaldehyde (B116499) in the presence of a titanium catalyst. google.com Similarly, 3-methyl-2-cyclopenten-1-one (B1293772) can be synthesized from 2,5-hexanedione (B30556) under basic conditions or via the hydrolysis of 1-methyl-4,4-dihalocyclopent-1-ene. google.comchemicalbook.com

Rearrangement reactions of cyclopentenones, such as those catalyzed by acid or base or induced by photochemical means, are also a subject of study. Base-catalyzed rearrangements of alkyl-substituted cyclopent-2-enones can occur via a retro-aldol/aldol condensation mechanism, leading to a thermodynamically more stable isomer. stackexchange.com Photochemical irradiation of 3-alkyl-cyclopent-2-enones can lead to dimerization or reaction with the solvent, depending on the substitution pattern. researchgate.net

However, a direct, documented reaction pathway for the demethylation or rearrangement of this compound to form an MCPO species has not been identified in the reviewed literature. Further experimental research would be required to determine the feasibility and mechanism of such a transformation.

Structural Elucidation and Analytical Characterization Techniques for 2,3,4 Trimethylcyclopent 2 En 1 One

Spectroscopic Methods in Research

The precise identification and structural confirmation of 2,3,4-Trimethylcyclopent-2-en-1-one rely on a suite of sophisticated spectroscopic methods. These techniques provide a detailed picture of the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

In the case of this compound, one would anticipate signals corresponding to the three methyl groups, the lone methine proton at the C4 position, and the two protons of the methylene (B1212753) group at the C5 position. The chemical shifts of the methyl groups would be influenced by their position relative to the carbonyl group and the double bond.

Similarly, a ¹³C NMR spectrum would provide distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon, the two olefinic carbons, the methine carbon, the methylene carbon, and the three methyl carbons. The precise chemical shifts would be invaluable for confirming the trimethylated cyclopentenone structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The electron ionization mass spectrum of this compound is available in the NIST WebBook. nist.gov The mass spectrum provides crucial information for its identification.

Table 1: Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| CAS Registry Number | 28790-86-5 |

| Major Fragment Ions (m/z) | Data not fully available |

Data sourced from NIST WebBook. nist.gov

The fragmentation pattern, which results from the cleavage of the molecule upon electron impact, would show characteristic losses of methyl groups and other fragments, aiding in the confirmation of its structure.

Infrared (IR) Spectroscopy (ATR-FTIR)

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. While a specific ATR-FTIR spectrum for this compound is not provided in the searched literature, the spectrum of the parent compound, 2-cyclopenten-1-one, available in the NIST Chemistry WebBook, offers a reference point. nist.gov

For this compound, the IR spectrum would be dominated by a strong absorption band characteristic of the C=O (carbonyl) stretching vibration, typically found in the region of 1700-1720 cm⁻¹ for α,β-unsaturated ketones. Additionally, C-H stretching and bending vibrations for the methyl and methylene groups, as well as the C=C stretching vibration of the double bond, would be present.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile compounds in a mixture. Research on the essential oil of Jatropha ribifolia has successfully identified this compound as a constituent using this method. nih.govnih.gov In this technique, the sample is vaporized and passed through a gas chromatograph, which separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for their identification. The retention index, a parameter used to standardize retention times, is also a key identifier in GC analysis. nih.gov

Chromatographic Separations and Analysis

Chromatographic techniques are essential for isolating and analyzing the components of a chemical mixture. Gas chromatography, in particular, plays a pivotal role in the study of volatile compounds like this compound.

Gas Chromatography (GC) for Stereoisomer and Product Mixture Analysis

This compound possesses a chiral center at the C4 position, meaning it can exist as a pair of enantiomers (non-superimposable mirror images). The separation of these stereoisomers is crucial as they may exhibit different biological activities. Chiral gas chromatography is the technique of choice for this purpose. This method utilizes a chiral stationary phase within the GC column that interacts differently with each enantiomer, leading to their separation and allowing for the determination of the enantiomeric composition of a sample. While the general principles of chiral GC are well-established, specific studies detailing the separation of this compound enantiomers were not found in the reviewed literature.

Theoretical and Computational Chemistry Studies of 2,3,4 Trimethylcyclopent 2 En 1 One

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

The molecular structure is characterized by a five-membered ring containing a carbonyl group and a carbon-carbon double bond. The presence of three methyl groups at positions 2, 3, and 4 introduces steric and electronic perturbations to the parent cyclopentenone framework.

Expected Molecular Geometry: The bond lengths and angles of the cyclopentenone ring are influenced by the conjugation between the C=C and C=O bonds. The introduction of methyl groups is expected to cause minor elongations of the single bonds to which they are attached and slightly alter the ring's planarity.

Table 1: Predicted Bond Lengths and Angles for 2,3,4-Trimethylcyclopent-2-en-1-one (based on cyclopentenone data)

| Parameter | Predicted Value |

|---|---|

| C1=O Bond Length | ~1.22 Å |

| C2=C3 Bond Length | ~1.35 Å |

| C1-C2 Bond Length | ~1.48 Å |

| C3-C4 Bond Length | ~1.52 Å |

| C4-C5 Bond Length | ~1.54 Å |

| C1-C5 Bond Length | ~1.53 Å |

| O=C1-C2 Bond Angle | ~125° |

| C1-C2=C3 Bond Angle | ~110° |

| C2=C3-C4 Bond Angle | ~112° |

| C3-C4-C5 Bond Angle | ~105° |

Note: These values are estimations based on computational data for cyclopentenone and are subject to variation in actual calculations for the trimethyl-substituted compound.

Electronic Properties: The electronic properties of this compound are largely dictated by the α,β-unsaturated ketone functionality. The methyl groups, being electron-donating, are expected to increase the electron density in the π-system, which can influence the molecule's reactivity and spectroscopic properties. Key electronic properties that can be calculated include the dipole moment, HOMO-LUMO gap, and molecular electrostatic potential. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and the energy required for electronic excitation.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions. For this compound, this can involve studying reactions typical for α,β-unsaturated ketones, such as nucleophilic conjugate addition and cycloadditions.

Reaction Mechanisms: Theoretical studies on the hydrogenation of unsaturated ketones have provided mechanistic insights that are applicable here. acs.org For instance, the selective hydrogenation of the C=C or C=O bond can be investigated by calculating the potential energy surfaces for different reaction pathways. These calculations can help identify the most favorable reaction coordinates and the structures of intermediates and transition states.

Another area of interest is the study of radical reactions. Research on the reaction of OH radicals with cyclopentenone derivatives has utilized quantum chemical calculations to understand the potential energy surfaces and predict reaction products. acs.org Similar methodologies could be applied to this compound to assess its atmospheric chemistry or its behavior in radical-mediated synthetic processes.

Transition State Modeling: The identification and characterization of transition states are fundamental to understanding reaction kinetics. Computational methods allow for the optimization of transition state geometries and the calculation of activation energies. These calculations provide quantitative data on the energy barriers of reactions, which are directly related to reaction rates. For example, in a Diels-Alder reaction where the cyclopentenone acts as a dienophile, computational modeling can predict the stereoselectivity by comparing the activation energies of different approaches of the diene.

Conformational Analysis of the Cyclopentenone Ring System

The five-membered ring of cyclopentenone is not planar. It adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope and twist (or half-chair) forms.

Envelope Conformation: In this conformation, four of the ring atoms are coplanar, while the fifth is out of the plane, resembling a sealed envelope.

Twist Conformation: In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three atoms.

The presence of substituents on the ring significantly influences the relative energies of these conformers and the energy barriers for their interconversion. For this compound, the methyl groups at positions 2, 3, and 4 will introduce steric interactions that favor certain conformations over others.

Table 2: Factors Influencing Conformational Preference

| Conformation | Key Features | Influence of Methyl Groups |

|---|---|---|

| Envelope | One atom out-of-plane. | The position of the out-of-plane atom (C4 or C5) will be influenced by steric hindrance from the methyl groups to minimize eclipsing interactions. |

Computational analysis can map the potential energy surface of the ring, identifying the global minimum energy conformation and the transition states for interconversion between different conformers. This information is crucial for understanding how the molecule's shape affects its reactivity and interactions with other molecules. Studies on substituted cyclopentanes provide a foundational understanding of the conformational preferences in five-membered ring systems. libretexts.org

Applications and Synthetic Utility of 2,3,4 Trimethylcyclopent 2 En 1 One in Organic Synthesis

As a Versatile Building Block in the Construction of Complex Organic Molecules

There is a significant lack of specific, documented examples in peer-reviewed literature demonstrating the application of 2,3,4-trimethylcyclopent-2-en-1-one as a versatile building block in the total synthesis of complex natural products or other intricate organic molecules. While cyclopentenones, in general, are pivotal in many synthetic strategies, the specific substitution pattern of this compound appears to limit its reported applications in this area.

Synthesis of Structurally Diverse Cyclopentenone Derivatives

The scientific literature does not provide substantial evidence of this compound being used as a common starting material for the synthesis of other structurally diverse cyclopentenone derivatives. General methodologies for the synthesis of substituted cyclopentenones, such as the Nazarov cyclization and the Piancatelli rearrangement, are well-documented for other substrates. wikipedia.orgorgsyn.org However, specific applications of these methods starting from or to produce a variety of derivatives from this compound are not readily found.

Preparation of Precursors for Other Organic Transformations

Similarly, there is a lack of detailed research on the use of this compound as a precursor for other key organic transformations. The inherent reactivity of the enone functionality suggests potential for various reactions, but specific and elaborated examples of its conversion into other useful synthetic intermediates are not a prominent feature of the available chemical literature.

Occurrence and Natural Product Isolation of 2,3,4 Trimethylcyclopent 2 En 1 One

Identification in Plant Extracts and Essential Oils (e.g., Jatropha ribifolia)

Research has confirmed the presence of 2,3,4-Trimethylcyclopent-2-en-1-one in the essential oil of Jatropha ribifolia (Pohl) Baill. thegoodscentscompany.comnih.gov. A study focused on the chemical composition of the essential oil from the roots of this plant successfully identified this compound as one of the volatile constituents. This identification was achieved through the use of solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) nih.gov.

The analysis of the essential oil of Jatropha ribifolia revealed a complex mixture of compounds. While direct injection of the oil into the GC-MS identified 61 compounds, an additional nine volatile compounds, including this compound, were only detected using the HS-SPME technique nih.gov. This highlights the importance of the chosen analytical technique in detecting less abundant or highly volatile components within a complex natural matrix.

The following table summarizes the key findings related to the identification of this compound in Jatropha ribifolia.

| Plant Source | Part Used | Identification of this compound |

| Jatropha ribifolia (Pohl) Baill | Roots | Identified as a volatile component of the essential oil. |

Presence as a Volatile Organic Metabolite (VOM) in Natural Sources (e.g., Spent Coffee Grounds, Tea)

Based on the available research, the presence of this compound as a volatile organic metabolite in spent coffee grounds and tea has not been documented. Extensive searches for the occurrence of this specific compound in these matrices did not yield any confirmatory results. While coffee and tea are known to contain a wide array of volatile organic compounds, the current body of scientific literature does not list this compound among them.

Methodologies for Isolation and Characterization from Natural Matrices

The primary methodology for the isolation and characterization of this compound from natural sources involves the extraction of essential oils followed by advanced chromatographic and spectrometric techniques.

Isolation from Jatropha ribifolia

In the case of Jatropha ribifolia, the essential oil from the roots was first obtained through hydrodistillation using a Clevenger-type apparatus nih.gov. This is a common method for extracting volatile compounds from plant materials.

Following the initial extraction of the essential oil, a more refined technique, Headspace Solid-Phase Microextraction (HS-SPME), was employed to isolate the volatile components, including this compound nih.gov. This method is particularly effective for the analysis of volatile and semi-volatile organic compounds. It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample (in this case, the essential oil). The volatile compounds adsorb to the fiber, which is then introduced into the injector of a gas chromatograph for analysis.

Characterization

The characterization and identification of this compound were accomplished using Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov.

Gas Chromatography (GC): This technique separates the individual components of a volatile mixture based on their boiling points and affinity for the stationary phase of the GC column. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property.

Mass Spectrometry (MS): As the separated components exit the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments.

The identification of this compound was confirmed by comparing its mass spectrum with the data available in the NIST (National Institute of Standards and Technology) mass spectral library nih.gov.

The table below outlines the analytical methods used for the isolation and characterization of the target compound.

| Analytical Step | Methodology | Purpose |

| Extraction of Essential Oil | Hydrodistillation (Clevenger apparatus) | To obtain the essential oil from the plant matrix. |

| Isolation of Volatile Compounds | Headspace Solid-Phase Microextraction (HS-SPME) | To selectively extract volatile components from the essential oil. |

| Separation and Identification | Gas Chromatography-Mass Spectrometry (GC-MS) | To separate the individual volatile compounds and identify them based on their mass spectra. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 2,3,4-Trimethylcyclopent-2-en-1-one with high stereochemical purity?

- Methodology : Use organocatalytic or transition-metal-catalyzed cyclization reactions with substituted cyclopentenone precursors. For example, alkylation of cyclopentenone derivatives using methyl halides in the presence of strong bases (e.g., LDA) under inert conditions .

- Key considerations : Monitor reaction progress via GC-MS to avoid over-alkylation. Purify via fractional distillation or preparative HPLC to isolate the target compound. Validate stereochemistry using X-ray crystallography (refined via SHELXL ) or NOESY NMR.

Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR, IR) for this compound?

- Methodology : Cross-reference experimental data with computational predictions (e.g., density functional theory (DFT)-calculated shifts) and authoritative databases like NIST Chemistry WebBook .

- Example : If NMR signals for methyl groups conflict, compare solvent effects (e.g., DMSO vs. CDCl) and calibrate instrumentation using certified reference materials (CRMs) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines : Follow GHS-compliant protocols for cyclopentenones, including fume hood use, nitrile gloves, and explosion-proof equipment due to potential flammability. Refer to analogous compounds’ safety data sheets (e.g., 3-ethyl-2-hydroxycyclopent-2-en-1-one ).

- Documentation : Maintain records of exposure limits and first-aid measures, as outlined in EPA’s Endocrine Disruptor Screening Program .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields for this compound synthesis across literature sources?

- Analysis framework :

- Resolution : Apply Design of Experiments (DoE) to isolate critical variables and optimize conditions .

Q. What computational strategies are effective for modeling the electronic structure and reactivity of this compound?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals and predict regioselectivity in Diels-Alder reactions.

- Validate using crystallographic data (SHELX-refined structures ) and experimental UV-Vis spectra.

- Challenges : Adjust force-field parameters for methyl group steric effects in molecular dynamics simulations .

Q. How can researchers design ecotoxicological assays to evaluate this compound’s environmental impact?

- Protocol :

- Use in silico tools (e.g., ECOSAR) to predict acute aquatic toxicity, supplemented by Daphnia magna bioassays .

- Quantify biodegradation pathways via LC-MS/MS and isotopic labeling.

- Data interpretation : Compare results with structurally related fragrances (e.g., 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one) assessed under IFRA Standards .

Data Management & Reproducibility

Q. What steps ensure reproducibility in crystallographic studies of this compound derivatives?

- Best practices :

- Deposit raw diffraction data in public repositories (e.g., CCDC) with SHELXL refinement logs .

- Document twinning and disorder modeling procedures to aid peer validation .

Q. How should researchers handle conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Strategy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.